Floctafenine-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

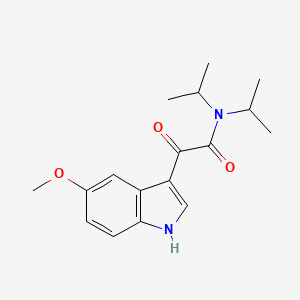

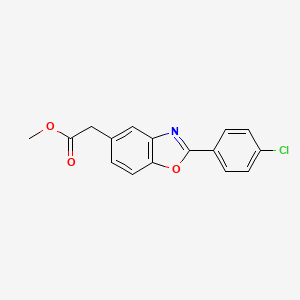

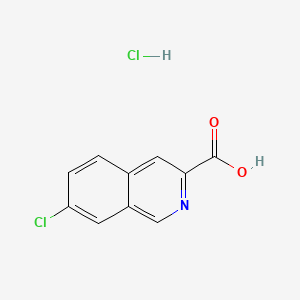

Floctafenine-d5 is the labelled analogue of Floctafenine . Floctafenine is an anti-inflammatory analgesic used to manage mild to moderate acute pain . It is similar in action to aspirin and inhibits prostaglandin synthesis .

Synthesis Analysis

Floctafenine can be synthesized beginning with the conversion of ortho-trifluoromethyl aniline to a quinolol . The compound is then condensed with ethoxy methylene malonic diethyl ester (EMME) and cyclized thermally. That intermediate is then saponified; the resulting acid is decarboxylated and finally converted to the 4-chloroquinoline by reaction with phosphorus oxychloride. The displacement of chlorine with methyl anthranilate then affords the coupled intermediate. An ester interchange of that product with glycerol leads to the glyceryl ester, floctafenine .Molecular Structure Analysis

The molecular formula of Floctafenine is C20H17F3N2O4 . The average mass is 406.355 Da and the monoisotopic mass is 406.114044 Da .Chemical Reactions Analysis

The pathophysiology of ADHD is related to dopamine (DA) and dopamine receptor (DAR) dysregulation in the brain . There is growing evidence that specific dopamine receptor subtypes are associated with specific symptoms and behaviors associated with ADHD, such as motor and attention dysfunction .Physical And Chemical Properties Analysis

The molecular formula of Floctafenine is C20H17F3N2O4 . The average mass is 406.355 Da and the monoisotopic mass is 406.114044 Da .Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Floctafenine-d5 involves the substitution of hydrogen atoms with deuterium atoms in Floctafenine. This can be achieved through a multi-step synthesis process.", "Starting Materials": [ "Floctafenine", "Deuterium oxide (D2O)", "Sodium hydroxide (NaOH)", "Hydrogen gas (H2)", "Palladium on carbon (Pd/C)", "Sodium borohydride (NaBH4)", "Acetic acid (CH3COOH)", "Methanol (CH3OH)", "Chloroform (CHCl3)" ], "Reaction": [ "Step 1: Dissolve Floctafenine in D2O and add NaOH. Heat the mixture under hydrogen gas to replace some of the hydrogen atoms with deuterium atoms.", "Step 2: Use Pd/C as a catalyst to reduce the remaining hydrogen atoms to deuterium atoms.", "Step 3: Add NaBH4 to the mixture to reduce any remaining unsaturated bonds and to remove any impurities.", "Step 4: Purify the mixture using column chromatography to obtain Floctafenine-d5.", "Step 5: Convert Floctafenine-d5 to its acetic acid salt form by dissolving it in acetic acid and methanol.", "Step 6: Extract the salt form using chloroform and evaporate the solvent to obtain pure Floctafenine-d5." ] } | |

Número CAS |

1794884-17-5 |

Nombre del producto |

Floctafenine-d5 |

Fórmula molecular |

C20H17F3N2O4 |

Peso molecular |

411.392 |

Nombre IUPAC |

(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) 2-[[8-(trifluoromethyl)quinolin-4-yl]amino]benzoate |

InChI |

InChI=1S/C20H17F3N2O4/c21-20(22,23)15-6-3-5-13-17(8-9-24-18(13)15)25-16-7-2-1-4-14(16)19(28)29-11-12(27)10-26/h1-9,12,26-27H,10-11H2,(H,24,25)/i10D2,11D2,12D |

Clave InChI |

APQPGQGAWABJLN-XPZONWKMSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)OCC(CO)O)NC2=C3C=CC=C(C3=NC=C2)C(F)(F)F |

Sinónimos |

2-[[8-(Trifluoromethyl)-4-quinolinyl]amino]benzoic Acid 2,3-Dihydroxypropyl-d5 Ester; N-[8-(Trifluoromethyl)-4-quinolyl]anthranilic Acid 2,3-Dihydroxypropyl-d5 Ester; 1-[N-[8-(Trifluoromethyl)-4-quinolyl]anthranilate]glycerol-d5; Diralgan-d5; Floctaf |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylamine](/img/structure/B586832.png)